molecular formula C16H15NO B11872669 1-(4-Methoxyphenyl)-3-methyl-1H-indole CAS No. 876337-56-3

1-(4-Methoxyphenyl)-3-methyl-1H-indole

Cat. No.: B11872669
CAS No.: 876337-56-3
M. Wt: 237.30 g/mol
InChI Key: HUHQQYKPKMPENB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group attached to a phenyl ring, which is further connected to a methylated indole structure. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-methyl-1H-indole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst can yield the desired indole compound. The reaction typically requires refluxing in an organic solvent such as ethanol or toluene .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-methyl-1H-indole
  • 1-(4-Methoxyphenyl)-3-ethyl-1H-indole
  • 1-(4-Methoxyphenyl)-3-methyl-1H-imidazole

Comparison: 1-(4-Methoxyphenyl)-3-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

876337-56-3

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methylindole

InChI

InChI=1S/C16H15NO/c1-12-11-17(16-6-4-3-5-15(12)16)13-7-9-14(18-2)10-8-13/h3-11H,1-2H3

InChI Key

HUHQQYKPKMPENB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)OC

Origin of Product

United States

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